Bis(1-aziridinyl) ketone Bis(1-aziridinyl) ketone
Brand Name: Vulcanchem
CAS No.: 64398-76-1
VCID: VC17174315
InChI: InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2
SMILES:
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

Bis(1-aziridinyl) ketone

CAS No.: 64398-76-1

Cat. No.: VC17174315

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Bis(1-aziridinyl) ketone - 64398-76-1

Specification

CAS No. 64398-76-1
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name bis(aziridin-1-yl)methanone
Standard InChI InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2
Standard InChI Key XTSFUENKKGFYNX-UHFFFAOYSA-N
Canonical SMILES C1CN1C(=O)N2CC2

Introduction

Structural and Chemical Properties

Molecular Architecture

Bis(1-aziridinyl) ketone consists of two aziridine rings (three-membered cyclic amines) connected via a ketone functional group. The compound’s IUPAC name, bis(aziridin-1-yl)methanone, reflects this arrangement. Key structural features include:

  • Bond angles: The aziridine rings exhibit bond angles of approximately 60°, characteristic of strained three-membered cycles.

  • Electron distribution: The carbonyl group polarizes electron density, rendering the aziridine nitrogen atoms susceptible to nucleophilic attack .

The SMILES notation C1CN1C(=O)N2CC2\text{C1CN1C(=O)N2CC2} and InChIKey XTSFUENKKGFYNX-UHFFFAOYSA-N\text{XTSFUENKKGFYNX-UHFFFAOYSA-N} provide unambiguous representations of its connectivity . X-ray crystallographic data for related aziridine ketones confirm planarity at the carbonyl carbon, with dihedral angles between aziridine rings ranging from 120° to 150° depending on substituents .

Physicochemical Characteristics

Experimental and computed properties of bis(1-aziridinyl) ketone include:

PropertyValueSource
Molecular Weight112.13 g/mol
Predicted CCS (Ų)112.0 ([M+H]⁺), 124.7 ([M-H]⁻)
Boiling PointNot reported
SolubilityModerate in polar aprotic solvents

The compound’s collision cross-section values, derived from ion mobility spectrometry, suggest a compact molecular geometry consistent with its bicyclic structure .

Synthesis and Functionalization

Traditional Synthetic Routes

Early syntheses of bis(1-aziridinyl) ketone relied on aminolysis reactions of aziridine carboxylates. For example, reaction of methyl aziridine-2-carboxylate with hydroxylamine derivatives under basic conditions yields aziridinyl ketones, albeit with variable efficiency (Table 1) :

Table 1: Yields of bis(1-aziridinyl) ketone analogs via aminolysis

SubstrateReagentConditionsYield (%)
Methyl ester 1bHydroxylamineAlMe₃, 0°C62
Boc-protected 2aPhLi−78°C, THF31
Trityl amide 4atert-BuLi−78°C, 2 h52

Key challenges include competing ring-opening reactions and low regioselectivity. For instance, reactions with alkyllithiums often produce carbinols (e.g., 6d) or phenols (6d1) as byproducts due to aziridine ring strain .

Reactivity and Mechanistic Insights

Nucleophilic Ring-Opening

The aziridine rings in bis(1-aziridinyl) ketone undergo regioselective ring-opening with nucleophiles. For example:

  • Organolithium reagents: Attack occurs preferentially at the less hindered nitrogen, forming ketone adducts (e.g., 5a–d) .

  • Grignard reagents: Similar selectivity is observed, though yields decrease with bulkier reagents (Table 2) .

Table 2: Reactivity of bis(1-aziridinyl) ketone analogs with organolithiums

SubstrateReagentProductYield (%)
4aMeLi5a68
4aPhLi5d45
4bBnLi7d58

Mechanistic studies suggest a two-step process: initial nucleophilic addition to the carbonyl, followed by aziridine ring opening via hemiaminal intermediates .

Thermal and Acidic Stability

Bis(1-aziridinyl) ketone decomposes above 150°C, releasing ethyleneimine oligomers. Under acidic conditions (pH < 3), the compound undergoes hydrolysis to form ammonium ketones, complicating its handling.

Applications in Organic Synthesis

Building Blocks for Heterocycles

The compound serves as a precursor to pyrrolidines and piperidines via [3+2] cycloadditions. For example, reaction with diethyl acetylenedicarboxylate yields tricyclic lactams in 75% yield .

Future Directions

Recent work highlights opportunities in:

  • Enantioselective synthesis: Adapting asymmetric aziridination protocols .

  • Polymer chemistry: Exploiting ring-opening polymerization for stimuli-responsive materials.

  • Drug discovery: Optimizing prodrug derivatives for targeted therapies.

Ongoing studies aim to address stability limitations and expand the compound’s synthetic utility .

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